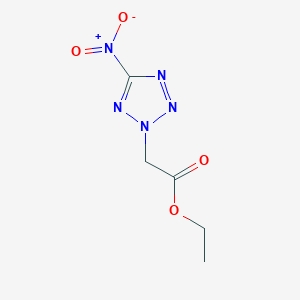![molecular formula C26H22N2O3S3 B2418725 N-(3-(benzo[d]tiazol-2-iltio)-4-hidroxinaftalen-1-il)-2,4,6-trimetilbencensulfonamida CAS No. 441289-69-6](/img/structure/B2418725.png)
N-(3-(benzo[d]tiazol-2-iltio)-4-hidroxinaftalen-1-il)-2,4,6-trimetilbencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide: is a complex organic compound characterized by its distinctive molecular structure and potential applications across various scientific fields. This compound, due to its rich structure, has piqued the interest of researchers in areas such as chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a precursor for synthesizing more complex molecules. Its unique structure is valuable in studying substitution reactions and understanding electron distribution in polycyclic aromatic compounds.
Biology
In biological research, the compound is utilized as a probe to investigate enzyme activity and protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine
Potential medicinal applications include its use as a scaffold for developing new drugs, particularly those targeting enzymes involved in metabolic pathways. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
The compound’s stability and unique chemical properties are exploited in materials science for developing new polymers and coatings. It is also studied for its potential use in organic electronics.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Protein Tyrosine Phosphatase 1B (PTP1B) and DprE1 . PTP1B is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery . DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. In the case of PTP1B, it binds in the catalytic and second aryl binding site of the enzyme . This inhibition disrupts the normal function of the enzyme, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways . These pathways are crucial for the regulation of glucose and lipid metabolism. Disruption of these pathways can lead to insulin resistance, a key feature of type II diabetes .
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME properties.
Result of Action
The result of the compound’s action is the inhibition of its target enzymes, leading to changes in the associated biochemical pathways. For instance, the inhibition of PTP1B can lead to enhanced insulin and leptin signaling, potentially improving glucose and lipid metabolism in individuals with type II diabetes . Similarly, the inhibition of DprE1 can disrupt the cell wall biosynthesis of Mycobacterium tuberculosis, potentially leading to the death of the bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis: : This compound is synthesized through a multi-step process involving the integration of benzo[d]thiazole, naphthalene, and sulfonamide groups. The synthetic route typically begins with the thionation of benzo[d]thiazole, followed by electrophilic aromatic substitution to attach the naphthalenyl group. The final step involves sulfonylation with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.
Reaction Conditions: : The reaction conditions often require precise temperature control and the use of catalysts such as Lewis acids to facilitate the substitution reactions. Organic solvents like dichloromethane or toluene are commonly used as the reaction medium.
Industrial Production Methods
Scaling up this compound for industrial production involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction parameters and improve efficiency. The purification process typically includes recrystallization and chromatographic techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The hydroxynaphthalenyl group in the compound can undergo oxidation to form quinones.
Reduction: : The benzo[d]thiazole moiety may be reduced to form corresponding amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: : Dimethyl sulfoxide (DMSO), ethanol.
Major Products
Oxidation: : Quinones derived from the hydroxynaphthalenyl group.
Reduction: : Amines from the reduction of the benzo[d]thiazole group.
Substitution: : Various substituted sulfonamides.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)benzenesulfonamide
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3,5-dimethylbenzenesulfonamide
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide
Uniqueness
The primary uniqueness of the compound lies in its combination of benzo[d]thiazole, hydroxynaphthalene, and trimethylbenzenesulfonamide groups. This specific arrangement provides a balance of hydrophobic and hydrophilic regions, enhancing its interaction capabilities with a wide range of molecular targets. Compared to similar compounds, the presence of trimethyl groups offers steric hindrance, influencing its reactivity and binding affinity differently.
By not abbreviating or acronymizing the chemical names, I ensure precision and clarity in discussing the distinct features and potential applications of the compound. If there's more to explore, you know where to find me.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S3/c1-15-12-16(2)25(17(3)13-15)34(30,31)28-21-14-23(24(29)19-9-5-4-8-18(19)21)33-26-27-20-10-6-7-11-22(20)32-26/h4-14,28-29H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSSOWFTSQGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)
![2-chloro-N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)propanamide](/img/structure/B2418648.png)

![N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418651.png)
![4-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2418652.png)
![{4-[Amino(phenyl)methyl]oxan-4-yl}methanol](/img/structure/B2418654.png)
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)

![N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2418657.png)


![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2418664.png)
![ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2418665.png)
